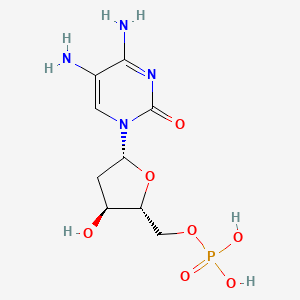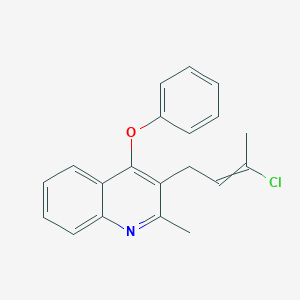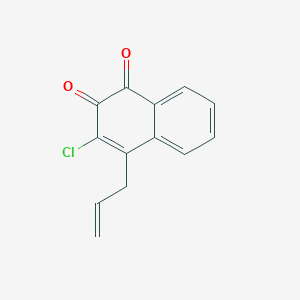![molecular formula C16H10Cl2N2O2 B14401373 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene CAS No. 88608-80-4](/img/structure/B14401373.png)
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene is a complex organic compound belonging to the class of aromatic compounds. It features a benzene ring substituted with chlorine and isocyanate groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The introduction of isocyanate groups can be achieved through reactions with phosgene or other isocyanate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and isocyanation processes. These methods are optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The isocyanate groups can participate in addition reactions with nucleophiles, such as amines and alcohols, forming urea and carbamate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution and addition reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride, are used for reduction reactions.
Major Products Formed:
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, such as proteins and nucleic acids, potentially altering their function and activity. The pathways involved in these interactions depend on the specific nucleophiles and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]benzene: Lacks the additional isocyanate group, making it less reactive.
2-Chloro-1-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene: A positional isomer with different reactivity and properties.
1-Bromo-2-[(3-bromo-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene: Substituted with bromine instead of chlorine, affecting its reactivity and applications.
Uniqueness: 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene is unique due to its specific substitution pattern and the presence of multiple reactive isocyanate groups. This combination of features makes it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
88608-80-4 |
|---|---|
Formule moléculaire |
C16H10Cl2N2O2 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
1-chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-14-5-2-4-12(8-19-9-21)13(14)7-11-3-1-6-15(18)16(11)20-10-22/h1-6H,7-8H2 |
Clé InChI |
LBBFVNURVWAVBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)N=C=O)CC2=C(C=CC=C2Cl)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



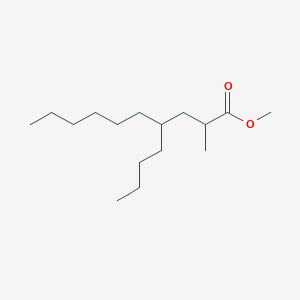

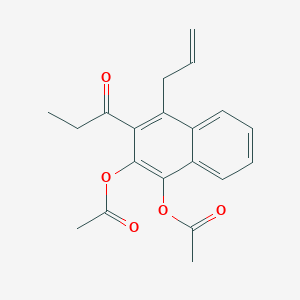

![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)

![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)

![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)
